
Anticancer agent 211
概要
説明
Anticancer agent 211 is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry
準備方法
The synthesis of Anticancer agent 211 typically involves the reaction of 3-chloroaniline with 2-ethoxybenzoyl chloride in the presence of a base, followed by cyclization with piperazine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Boronic Acid Precursor Labeling
²¹¹At replaces the dihydroxyboryl group in 4-borono-L-phenylalanine (BPA) via electrophilic substitution. Two methods dominate:
-
NBS Method : Uses N-bromosuccinimide (NBS) to generate [²¹¹At]astatosuccinimide intermediates, which react with BPA.
-
KI Method : Forms [²¹¹At]AtI or AtI₂⁻ intermediates with potassium iodide, enabling direct substitution on BPA.
Method | RCY (%) | RCP (%) | Stability (24h) |
---|---|---|---|
NBS | 90.8 ± 2.7 | 96.3 ± 2.0 | >95% |
KI | 98.1 ± 1.9 | 99.3 ± 0.7 | >95% |
The KI method achieves higher radiochemical yield (RCY) and purity (RCP) due to efficient intermediate formation in aqueous media .
Arylboronic Acid Astatination
²¹¹At reacts with arylboronic acids (e.g., BPA) in a single-step electrophilic substitution, bypassing pre-activation. This reaction is pH-dependent, optimal in mildly acidic conditions (pH 4–6) .
Destannylation Reactions
Astatine-211 labels biomolecules via electrophilic destannylation of arylstannane precursors. This method is widely used for antibody conjugation:
textExample: Synthesis of [²¹¹At]MABG (meta-astatobenzylguanidine) 1. React arylstannane precursor with ²¹¹At in the presence of chloramine-T (oxidant). 2. Purify via solid-phase extraction (SPE) to achieve RCP >95%[2][7].
Key limitations include sensitivity to reductants (e.g., chlorinated solvents), which destabilize the At–C bond .
Tunable Ketone Bonding Interactions
Recent studies reveal ²¹¹At forms reversible bonds with ketones, enabling controlled drug release. Subtle structural modifications to ketones (e.g., electron-withdrawing groups) strengthen binding:
Ketone Derivative | Bond Strength (kCal/mol) | Application Example |
---|---|---|
Acetophenone | 12.3 ± 0.5 | Improved tumor retention |
Trifluoroacetone | 18.7 ± 0.8 | Enhanced in vivo stability |
This tunability allows tailored pharmacokinetics for TAT agents .
Nucleophilic Astatination
²¹¹At exhibits nucleophilic behavior in reactions with thymidine analogues:
textSynthesis of [²¹¹At]AUdR (5-astatodeoxyuridine): 1. React 5-(trimethylstannyl)-2'-deoxyuridine with ²¹¹At in H₂O₂. 2. Purify via HPLC to achieve RCY 85–90% in <20 seconds[8].
This rapid reaction is ideal for time-sensitive clinical applications.
Resin Binding and Purification
²¹¹At interacts with ion-exchange resins during purification. Strength of binding depends on functional groups:
Resin Type | Functional Group | At-211 Retention (%) |
---|---|---|
AG1-X8 (Cl⁻) | Quaternary amine | 98 ± 1 |
TEVA (NO₃⁻) | Diamyl amide | 85 ± 3 |
These interactions are critical for isolating ²¹¹At from bismuth targets and decay products .
Challenges and Stability Considerations
-
Radiolysis : High-energy α-particles degrade targeting molecules (e.g., antibodies), reducing RCY .
-
Oxidation States : At⁻ (astatide) and At⁺ species require precise redox control to avoid byproducts .
-
In Vivo Stability : At–C bonds in arylastatides hydrolyze in serum, necessitating stabilized linkers (e.g., polyethylene glycol) .
Comparative Analysis of Key Reactions
Reaction Type | RCY (%) | Time (min) | Clinical Utility |
---|---|---|---|
Electrophilic (KI) | 98.1 | 30 | High-purity antibodies |
Destannylation | 85–90 | 15–20 | Small molecules |
Ketone Binding | 75–90 | 10 | Tunable drug release |
Emerging Strategies
-
Boron Cage Complexes : Improve stability by encapsulating ²¹¹At in boron-rich molecules (e.g., closo-dodecaborate) .
-
Preconjugation : Attach astatination sites to biomolecules before labeling, reducing radiation damage .
This synthesis of ²¹¹At chemistry underscores its versatility and challenges in developing effective TAT agents. Ongoing innovations in bonding strategies and purification are critical for advancing clinical applications .
科学的研究の応用
Targeted Alpha Therapy
-
Glioblastoma Multiforme Treatment
- Study : A clinical trial at Duke University utilized -labeled chimeric monoclonal antibody (mAb) ch81C6 targeting tenascin, an extracellular matrix protein prevalent in high-grade gliomas.
- Results : The trial reported median survival times of 54 weeks for all patients, with specific survival times of 52 weeks for glioblastoma multiforme patients and 116 weeks for those with anaplastic astrocytoma or oligodendroglioma. No dose-limiting toxicities were observed, although some patients experienced grade 2 neurotoxicity .
- Neuroblastoma Treatment
- Thyroid Cancer
Efficacy in Tumor Models
- Glioma Models
- Combination Therapies
Summary of Ongoing Clinical Trials
Trial Location | Target Cancer | Treatment Type | Status |
---|---|---|---|
Duke University Medical Center | Glioblastoma | Completed | |
Osaka University Hospital | Thyroid Cancer | Ongoing | |
Fukushima Medical University | Pheochromocytoma | Ongoing | |
Fred Hutchinson Cancer Center | Various Hematological Malignancies | ^{211}\text{At}-\text{anti CD45},\,^{211}\text{At}-\text{anti CD38} | Ongoing |
Case Studies and Findings
- Case Study: Recurrent Brain Tumors
- Adjuvant Therapy Potential
作用機序
The mechanism of action of Anticancer agent 211 involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes.
類似化合物との比較
Anticancer agent 211 can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties and use in research related to serotonin receptors.
1-(2-Ethoxybenzoyl)piperazine: Studied for its potential therapeutic applications and chemical reactivity.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not observed in other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action, highlighting its importance in scientific advancements.
特性
CAS番号 |
314022-97-4 |
---|---|
分子式 |
C19H21ClN2O2 |
分子量 |
344.8 g/mol |
IUPAC名 |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-ethoxyphenyl)methanone |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-9-4-3-8-17(18)19(23)22-12-10-21(11-13-22)16-7-5-6-15(20)14-16/h3-9,14H,2,10-13H2,1H3 |
InChIキー |
UTBDVNWZTNDVJV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
正規SMILES |
CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
(4-(3-chlorophenyl)piperazin-1-yl)(2-ethoxyphenyl)methanone AK301 compound |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。